molecular formula C9H7BrN2O4 B2664583 Ethyl 3-(5-bromofuran-2-yl)-1,2,4-oxadiazole-5-carboxylate CAS No. 924858-82-2

Ethyl 3-(5-bromofuran-2-yl)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B2664583
CAS No.: 924858-82-2
M. Wt: 287.069
InChI Key: NJURUKHGHOQGEC-UHFFFAOYSA-N
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Description

The compound “Ethyl 3-(5-bromo-2-furyl)-2-cyanoacrylate” has a linear formula of C10H8BrNO3 . Another related compound, “(3E)-3-[(5-Bromo-2-furyl)methylene]-5-methyl-2(3H)-furanone”, has a molecular formula of C10H7BrO3 .


Synthesis Analysis

While specific synthesis methods for “Ethyl 3-(5-bromo-2-furyl)-1,2,4-oxadiazole-5-carboxylate” were not found, related compounds such as “2-(5-Bromo-2-furyl)quinoxaline and 3-(5-bromo-2-furyl)-2-quinoxalone” were obtained by the action of bromine on the corresponding quinoxaline derivatives .


Molecular Structure Analysis

The molecular structure of a compound can be determined by its molecular formula. For instance, “Ethyl (2Z)-3-(5-bromo-2-furyl)-2-methylacrylate” has a molecular formula of C10H11BrO3 .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its molecular structure. For example, “Ethyl 3-(5-bromo-2-furyl)-2-cyanoacrylate” has a molecular weight of 270.084 .

Safety and Hazards

Safety data sheets (SDS) provide information about the potential hazards of a compound and how to handle it safely. While an SDS for “Ethyl 3-(5-bromo-2-furyl)-1,2,4-oxadiazole-5-carboxylate” was not found, an SDS for a related compound, “4-[(5-Bromo-2-furyl)methyl]morpholine”, provides safety measures such as washing off immediately with plenty of water in case of skin contact .

Properties

IUPAC Name

ethyl 3-(5-bromofuran-2-yl)-1,2,4-oxadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O4/c1-2-14-9(13)8-11-7(12-16-8)5-3-4-6(10)15-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJURUKHGHOQGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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